N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O6 and its molecular weight is 367.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₅N₃O₄
- Molecular Weight : 335.34 g/mol
- CAS Number : 94839-07-3
The presence of the benzo[d][1,3]dioxole and oxadiazole moieties suggests potential interactions with biological targets, particularly in cancer therapy and other disease models.
Anticancer Properties
Research has indicated that compounds containing oxadiazole and dioxin moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of similar structures can induce apoptosis in various cancer cell lines.
Case Study: Dioxol and Dihydrodioxin Analogs
A study on dioxol and dihydrodioxin analogs revealed that certain derivatives demonstrated potent anti-cancer activity with nanomolar efficacy against a variety of human cancer cells. The most active compounds in this series were noted to induce cell cycle arrest at the G2/M phase, highlighting their potential as chemotherapeutic agents .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is implicated in various cellular processes including cell proliferation and survival .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest that metabolic stability is a significant factor influencing its biological activity. Compounds with rapid metabolism may exhibit reduced efficacy due to decreased bioavailability.
Metabolic Stability Study
In vitro studies involving liver microsomes indicate that similar compounds undergo rapid metabolism via cytochrome P450 enzymes. This rapid clearance can limit their effectiveness in vivo . Modifications to enhance metabolic stability without compromising potency are essential for developing effective therapeutic agents.
Table 1: Biological Activity Overview
Activity Type | Description | Reference |
---|---|---|
Anticancer Activity | Induces apoptosis in cancer cells | |
Kinase Inhibition | Inhibits GSK-3 activity | |
Metabolic Stability | Rapidly metabolized by liver microsomes |
Table 2: Structure-Activity Relationship (SAR)
Compound Structure | IC50 (nM) | Mechanism |
---|---|---|
Dioxol analogs (e.g., 5e) | 53 | Cell cycle arrest at G2/M phase |
Oxadiazole derivatives | <100 | GSK-3 inhibition |
属性
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c22-16(15-8-23-11-3-1-2-4-13(11)26-15)19-18-21-20-17(27-18)10-5-6-12-14(7-10)25-9-24-12/h1-7,15H,8-9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZORPYXSSSQDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。